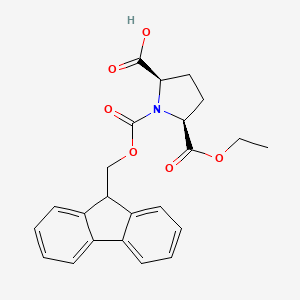

(2R,5S)-5-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

This compound is a pyrrolidine derivative featuring two key substituents: an ethoxycarbonyl group at the 5-position and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position. The stereochemistry (2R,5S) is critical for its applications in asymmetric synthesis and peptide chemistry. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The ethoxycarbonyl moiety serves as a versatile protecting group for carboxylic acids, offering tunable reactivity compared to methyl or tert-butyl esters.

Properties

IUPAC Name |

(2R,5S)-5-ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-2-29-22(27)20-12-11-19(21(25)26)24(20)23(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-20H,2,11-13H2,1H3,(H,25,26)/t19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYIPPLTCRPPKH-UXHICEINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,5S)-5-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer and antimicrobial properties, as well as its potential applications in drug development.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a pyrrolidine ring with ethoxycarbonyl and fluorenylmethoxycarbonyl substituents. The presence of these functional groups is believed to contribute significantly to its biological activity.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₉N₁O₄ |

| Molecular Weight | 273.32 g/mol |

| CAS Number | Not available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including the compound . Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, a study demonstrated that related pyrrolidine derivatives reduced cell viability in A549 lung adenocarcinoma cells by approximately 66% at a concentration of 100 µM over 24 hours .

- Comparative Efficacy : When compared to standard chemotherapeutic agents like cisplatin, these compounds showed promising results with lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

- Spectrum of Activity : Similar derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The incorporation of specific substituents has been linked to enhanced antimicrobial potency .

- Resistance Mechanisms : The ability of these compounds to combat resistant strains highlights their potential as lead compounds for developing new antibiotics targeting resistant infections .

Case Studies

Several case studies underscore the biological activity of pyrrolidine derivatives:

- Study on Anticancer Effects : A recent investigation into various 5-oxopyrrolidine derivatives revealed that those containing free amino groups exhibited the highest anticancer activity while maintaining low cytotoxicity towards normal cells . This suggests a structure-activity relationship that could guide future drug design.

- Antimicrobial Testing : In another study, a series of pyrrolidine derivatives were tested against clinical isolates of resistant bacteria. The results indicated significant antibacterial activity, particularly against strains resistant to conventional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrrolidine derivatives:

Key Observations:

Substituent Effects :

- The ethoxycarbonyl group in the target compound provides intermediate polarity compared to the methoxycarbonyl (more polar) and phenyl (hydrophobic) groups in analogs . This balance enhances solubility in both organic and aqueous media, making it suitable for SPPS.

- Trifluoromethyl (in ) and dimethyl (in ) substituents introduce steric and electronic effects, altering conformational flexibility and metabolic stability.

Stereochemical Influence :

- The 2R,5S configuration distinguishes the target compound from the 2R,5R () and 2S,5R () analogs. These stereochemical differences can dictate enantioselectivity in catalytic applications or peptide secondary structures.

Synthetic Utility :

- Fmoc-protected analogs (e.g., ) are broadly used in peptide synthesis due to the Fmoc group’s orthogonal reactivity. The target compound’s ethoxycarbonyl group can be selectively deprotected under basic conditions, unlike the phenyl or trifluoromethyl groups, which require harsher conditions.

Physicochemical Properties :

Q & A

Q. What are the optimal conditions for synthesizing (2R,5S)-5-ethoxycarbonyl-Fmoc-pyrrolidine-2-carboxylic acid, and how can side reactions be minimized?

Methodological Answer: Synthesis typically involves Fmoc protection of the pyrrolidine backbone under anhydrous conditions. Key steps:

- Activation : Use dichloromethane (DCM) as a solvent with diisopropylethylamine (DIPEA) to deprotonate the amine group, ensuring efficient Fmoc coupling .

- Temperature Control : Maintain temperatures between -10°C and 20°C during coupling to prevent epimerization .

- Purification : Employ silica gel chromatography with gradients of ethyl acetate and hexane. Monitor by TLC or HPLC to isolate the product from byproducts like unreacted starting materials or diastereomers.

- Side Reaction Mitigation : Pre-activate carboxyl groups using reagents like HOBt/EDC to reduce racemization.

Q. How can the stereochemical purity of this compound be confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C NMR spectra for diagnostic peaks. The Fmoc group’s aromatic protons (7.3–7.8 ppm) and pyrrolidine ring protons (3.0–4.5 ppm) confirm structural integrity. NOESY can verify the (2R,5S) configuration by cross-peaks between specific substituents .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase. Retention times should match authentic standards .

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm stereochemistry, though this requires high-purity crystals .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact—wash immediately with soap and water .

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How does the (2R,5S) stereochemistry influence conformational control in peptide synthesis?

Methodological Answer: The pyrrolidine ring’s substituents induce steric and electronic effects:

- Helical Induction : The ethoxycarbonyl group at C5 and Fmoc at N1 restrict ring puckering, favoring a trans-amide conformation. This stabilizes β-turn motifs in peptides, critical for mimicking bioactive structures .

- Aggregation Prevention : The bulky Fmoc group reduces intermolecular hydrogen bonding, minimizing peptide chain aggregation during solid-phase synthesis (SPPS). Compare aggregation propensity via CD spectroscopy or TEM .

Q. How can researchers troubleshoot low coupling efficiency of this compound in SPPS?

Methodological Answer:

- Activation Check : Ensure the carboxyl group is pre-activated with HATU or PyBOP in DMF. Test activation by adding a small amount of HOBt—cloudiness indicates incomplete activation .

- Solvent Choice : Use DMF over DCM for better resin swelling. For hydrophobic peptides, add 10% v/v DMSO to improve solubility .

- Monitoring : Perform Kaiser tests after coupling to detect free amines. Repeat couplings with fresh reagents if efficiency is <95% .

Q. What analytical strategies resolve contradictions between HPLC purity and NMR data?

Methodological Answer:

- HPLC-MS : Combine retention time with mass data to identify co-eluting impurities (e.g., isomers or degradation products) undetected by UV .

- NMR Integration : Quantify impurity peaks (e.g., residual solvents or diastereomers) via H NMR. For example, ethoxycarbonyl protons (δ 1.2–1.4 ppm) should integrate to 3H .

- Orthogonal Methods : Cross-validate with IR spectroscopy (C=O stretches at ~1700 cm) and elemental analysis (±0.3% tolerance for C/H/N) .

Q. How does this compound compare to pseudo-proline derivatives in preventing peptide aggregation?

Methodological Answer:

- Mechanistic Comparison : Unlike pseudo-prolines (which introduce oxazolidine moieties), this compound’s rigid pyrrolidine backbone disrupts β-sheet formation without requiring post-synthesis oxidation .

- Experimental Design : Synthesize model peptides (e.g., Aβ1-42) with and without this derivative. Monitor aggregation via Thioflavin T fluorescence and compare kinetics .

- Efficiency Metrics : Calculate % solubility enhancement using dynamic light scattering (DLS) post-SPPS. Typically, >80% solubility is achieved at 0.1 mM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.